Boc-L-Ala-OH
Description
Significance in Synthetic Organic Chemistry
The primary significance of Boc-Ala-OH in synthetic organic chemistry lies in its extensive use in peptide synthesis. xindaobiotech.comchemimpex.com Peptide synthesis, whether through solid-phase peptide synthesis (SPPS) or solution-phase methods, requires the temporary protection of amino groups to prevent unwanted side reactions during the coupling of amino acids. The Boc group serves this purpose effectively. xindaobiotech.com It can be selectively removed under acidic conditions, typically using trifluoroacetic acid, to reveal the free amino group for subsequent coupling steps. This orthogonal deprotection strategy, contrasting with base-labile protecting groups like Fmoc, provides chemists with flexibility in designing synthetic routes for complex peptide sequences. advancedchemtech.com
Boc-Ala-OH acts as a key building block, allowing for the controlled assembly of peptide chains with specific sequences. xindaobiotech.com The formation of amide bonds between Boc-Ala-OH and other amino acids is facilitated by various coupling agents, such as HATU, PyBOP, and EDC. Research has indicated that coupling agents like HATU can provide superior yields in solid-phase peptide synthesis when using Boc-Ala-OH.
Beyond peptide synthesis, Boc-Ala-OH has also found applications in palladium-catalyzed reactions, where it can serve as a ligand in enantioselective C–H activation processes, including meta-acetoxylation and olefination. This highlights its versatility as a chiral building block and ligand in asymmetric synthesis.
Central Role in Biomolecular Studies
Boc-Ala-OH plays a central role in biomolecular studies, largely due to its utility in synthesizing peptides and peptide-based molecules that are crucial for understanding biological processes and developing potential therapeutics. xindaobiotech.comchemimpex.com
In the field of biotechnology, Boc-Ala-OH is utilized in the production of recombinant proteins. chemimpex.com It aids researchers in designing proteins with specific functionalities for applications in diagnostics and therapeutics. chemimpex.com The ability to synthesize custom peptide sequences using protected amino acids like Boc-Ala-OH supports investigations into new drug candidates and therapeutic agents. xindaobiotech.com
Furthermore, Boc-Ala-OH is employed in research examining protein-protein interactions. chemimpex.com By incorporating alanine (B10760859) or its derivatives into peptide probes or mimetics, scientists can study how proteins interact, which is fundamental to understanding biological mechanisms and disease pathways. peptide.comchemimpex.com An alanine scan library, created by systematically substituting amino acids in a peptide sequence with alanine using protected forms like Boc-Ala-OH, is a common technique to determine the importance of individual residues to the peptide's activity. peptide.com
The compound's role extends to pharmaceutical research, where it is crucial in the development of peptide-based drugs. xindaobiotech.comchemimpex.comchemimpex.com The synthesis of bioactive peptides, essential for drug development and therapeutic applications, often utilizes Boc-Ala-OH as a key intermediate. chemimpex.comchemimpex.com Its incorporation into peptide sequences can contribute to the development of innovative pharmaceutical products with enhanced therapeutic properties. xindaobiotech.com
Compound Information
| Compound Name | PubChem CID | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| N-tert-Butyloxycarbonyl-Alanine (Boc-Ala-OH) | 85082 | 15761-38-3 | C₈H₁₅NO₄ | 189.21 |
Detailed Properties of Boc-Ala-OH
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | fengchengroup.com |
| Melting Point | 79-83 °C (lit.) or 95-98°C | , fengchengroup.com |
| Solubility | Moderate in water, slightly soluble in ethanol, methanol (B129727), acetone | fengchengroup.com |
| Optical Activity | [α]²⁰/D −25±1°, c = 2% in acetic acid |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHJQCGUWFKTSE-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884846 | |
| Record name | L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15761-38-3 | |
| Record name | Boc-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15761-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (tert-Butoxycarbonyl)alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015761383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(1,1-dimethylethoxy)carbonyl]-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.210 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (TERT-BUTOXYCARBONYL)ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBSZA1BT4G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies for Boc Ala Oh and Its Derivatives
Chemical Synthesis of N-tert-Butyloxycarbonyl-Alanine
The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride (B1165640). wikipedia.orgnih.gov
A straightforward method for synthesizing Boc-Ala-OH involves the direct reaction of alanine (B10760859) with Boc₂O under mildly basic conditions. This procedure typically involves dissolving alanine in a mixture of water and an organic solvent, such as dioxane or tetrahydrofuran (B95107) (THF). chemicalbook.com Boc₂O is then added, often dropwise, while maintaining a slightly basic pH, typically between 8 and 9, using a base like sodium hydroxide (B78521). The reaction is usually stirred for several hours at room temperature.
The workup generally involves acidifying the reaction mixture to a low pH (e.g., pH 2-3) to protonate the carboxyl group, followed by extraction with an organic solvent like ethyl acetate (B1210297). Concentration of the organic layer yields the crude Boc-Ala-OH, which can be purified by recrystallization. This method is noted for its simplicity but requires careful pH control to minimize potential racemization, particularly when dealing with chiral alanine.
An example procedure for the direct Boc protection of L-alanine involves reacting 1.0 mol of L-alanine in a 1:1 mixture of water and dioxane with 1.1 mol of Boc₂O. Sodium hydroxide is added to maintain the pH at 8–9. The reaction is stirred for 12–24 hours at room temperature. After acidification and extraction, recrystallization from hexane/ethyl acetate can yield Boc-L-Ala-OH with high purity.
Mixed anhydride methods are also employed in the synthesis of Boc-Ala-OH, particularly for large-scale production, as they can enhance reactivity and potentially reduce side product formation. This approach typically involves activating Boc₂O with a base, such as N-methylmorpholine (NMM), in an organic solvent like THF. prepchem.com A chloroformate, such as isobutyl chloroformate, is then added at a low temperature to form the reactive mixed anhydride. prepchem.comgoogle.com Alanine is subsequently introduced to react with the mixed anhydride.
A reported procedure for the mixed anhydride method involves treating Boc₂O (2.2 eq) with N-methylmorpholine (2.5 eq) in THF. Isobutyl chloroformate (1.1 eq) is added at -15°C to generate the mixed anhydride. L-alanine (1.0 eq) is then added, and the mixture is stirred. Quenching with aqueous HCl, extraction with dichloromethane (B109758), drying, and evaporation yield the product. Mixed anhydride methods have also been used in the synthesis of peptides incorporating Boc-Ala-OH. prepchem.comthieme-connect.de
For large-scale production of Boc-Ala-OH, methods that are efficient, cost-effective, and provide high purity are preferred. While specific detailed large-scale procedures for Boc-Ala-OH itself are not extensively detailed in the provided snippets beyond the general methods, the mixed anhydride method is indicated as being suitable for larger scales due to enhanced reactivity and reduced side products compared to direct protection. The direct reaction of alanine with Boc₂O under controlled pH conditions is also presented with a procedure involving a mole scale of L-alanine, suggesting its applicability beyond small laboratory scales. The commercial availability of Boc-L-alanine, Boc-D-alanine, and Boc-DL-alanine from various suppliers also implies established large-scale synthesis routes exist. nordmann.globalguidechem.comfengchengroup.comsigmaaldrich.comomizzur.comabbexa.combiosynth.comsigmaaldrich.comcphi-online.combiosynth.com
Data on typical yields and reaction times for the direct protection method are available.
| Method | Starting Material | Reagents | Solvent System | Temperature | Reaction Time | Typical Yield |
| Direct Boc Protection | L-Alanine | Boc₂O, NaOH | Water/Dioxane | Room Temp | 12-24 hours | 85-92% |
| Mixed Anhydride Method | L-Alanine | Boc₂O, NMM, Isobutyl chloroformate | THF | -15°C | ~2 hours | Not specified |
Mixed Anhydride Methods
Enantioselective Synthesis Applications
Boc-Ala-OH, particularly in its enantiomerically pure forms (this compound and Boc-D-Ala-OH), plays a significant role in enantioselective synthesis. fishersci.co.ukguidechem.com
Enantiopure Boc-Ala-OH isomers serve as valuable chiral building blocks in the synthesis of a wide range of complex molecules, including peptides, peptidomimetics, and other biologically active compounds. guidechem.comguidechem.comontosight.aichemimpex.com The protected nature of the amino group allows for controlled coupling reactions with other amino acids or molecular fragments, facilitating the stepwise construction of chiral molecules with defined stereochemistry. guidechem.comguidechem.comontosight.ai
This compound is extensively used in solid-phase peptide synthesis (SPPS), where the Boc group is a standard protecting group for the N-terminus of amino acids. The incorporation of Boc-protected amino acids, including this compound, enables the formation of peptide bonds while preventing unwanted reactions. guidechem.comontosight.ai Similarly, Boc-D-Ala-OH is utilized to incorporate D-alanine residues into peptides and peptidomimetics, which can influence their stability, biological activity, and pharmacological properties. guidechem.com For example, D-alanine incorporation can enhance resistance to enzymatic degradation.
Boc-protected amino acids, including alanine derivatives, are also used in the synthesis of modified peptides and bioconjugates. Research has demonstrated the synthesis of fluorescent D-amino acids using Boc-protected precursors, valuable for biological labeling.
Boc-protected amino acids, including this compound, have found application as chiral ligands in asymmetric catalysis. sigmaaldrich.comfishersci.co.ukthegoodscentscompany.com These ligands can influence the stereochemical outcome of reactions, enabling the synthesis of enantiomerically enriched products.
Studies have explored the use of this compound as a chiral ligand in palladium-catalyzed enantioselective C–H activation reactions. sigmaaldrich.comfishersci.co.uknih.gov For instance, this compound has been investigated in the context of enantioselective C–H olefination via kinetic resolution. nih.gov In one study, this compound was used as a ligand in the Pd(II)-catalyzed enantioselective C–H olefination of a racemic phenylacetic acid derivative, achieving enantiomeric excess in the product. nih.gov While other Boc-protected amino acids with bulkier side chains showed higher selectivity factors in this specific reaction, this compound demonstrated the potential of this class of compounds as chiral ligands. nih.gov this compound has also been used as a ligand in Pd-catalyzed enantioselective C–H activation for meta-acetoxylation and olefination.
The effectiveness of Boc-protected amino acids as chiral ligands can be influenced by the amino acid side chain and the nature of the N-protecting group. nih.govnih.gov Research findings indicate that the N-protecting group plays a pivotal role in the outcome of some catalytic reactions. nih.gov
| Application Area | Role of Boc-Ala-OH | Examples / Research Findings |
| Peptide Synthesis | Chiral building block, N-terminal protection | Used in Solid-Phase Peptide Synthesis (SPPS) with coupling agents like HATU, PyBOP, EDC. Incorporation of L- or D-alanine into peptide sequences. guidechem.com |
| Peptidomimetic & Drug Development | Building block for modified peptides and drug candidates | Design of enzyme inhibitors and compounds with enhanced stability. chemimpex.com Synthesis of fluorescent D-amino acids. |
| Asymmetric Catalysis | Chiral ligand in metal-catalyzed reactions | Used as a ligand in Pd-catalyzed enantioselective C–H activation for olefination and meta-acetoxylation. sigmaaldrich.comnih.govnih.gov |
| Chiral Separation Technologies | Potential as chiral seeding agents | Polymers incorporating Boc-Ala-OH can induce enantioselective crystallization. |
Role as Chiral Building Blocks
Derivatization and Functionalization Studies
Functionalization studies involving Boc-Ala-OH often focus on utilizing its protected amino acid structure as a building block for more complex molecules. The Boc group provides a stable handle while reactions are performed at the carboxyl end or, in the case of modified alanine derivatives, at the side chain.
Preparation of Specific Alanine Derivatives
The preparation of specific alanine derivatives from Boc-Ala-OH is a key aspect of its utility in organic synthesis. These derivatives are often intermediates in the synthesis of peptides, peptidomimetics, and other biologically active compounds.
One class of derivatives includes activated esters, such as Boc-Ala-ONSu (N-hydroxysuccinimide ester) or Boc-Ala-OPfp (pentafluorophenyl ester). These activated esters are highly reactive towards nucleophiles, such as the amino group of another amino acid or peptide, facilitating peptide bond formation. ontosight.aiprepchem.comresearchgate.net For instance, Boc-Ala-ONSu can be prepared by coupling Boc-Ala-OH with N-hydroxysuccinimide (HONSu) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net
Another important class of derivatives are amides. Boc-protected amino acid amides, including Boc-alanine amide, are valuable starting materials in peptide synthesis. researchgate.net Methods for their preparation often involve activating the carboxyl group of Boc-Ala-OH followed by reaction with ammonia (B1221849) or an amine. For example, amides of Boc-protected amino acids can be prepared using p-toluenesulphonyl chloride (TsCl) for carboxyl activation, followed by treatment with an ammonia solution. researchgate.net Alternatively, di-tert-butyl pyrocarbonate has been used as an activating agent for the amidation of urethane-protected amino acids in the presence of pyridine (B92270) and ammonium (B1175870) hydrogencarbonate. researchgate.net
Furthermore, Boc-Ala-OH can be transformed into derivatives with modified side chains or other functional groups. For example, Boc-3-iodo-L-alanine methyl ester, a derivative with a halogen atom on the beta-carbon and a methyl ester at the carboxyl group, has been reported. fishersci.se The synthesis of N-propargylalanine, a precursor for N-(3-aryl)propylated alanine residues, can also utilize Boc-Ala-OH. scientificlabs.co.uksigmaaldrich.com Boc-L-alanine aldehyde is another derivative, where the carboxyl group is reduced to an aldehyde, which is useful in bioconjugation and the synthesis of chiral building blocks. chemimpex.com
Research findings illustrate the synthesis of dipeptides and tripeptides incorporating Boc-Ala-OH. For example, Boc-Gly-Ala-OH has been synthesized using an N-hydroxysuccinimide coupling procedure, involving Boc-Gly-OSu and H-Ala-OH. prepchem.com Boc-Ala-Ala-OH, a dipeptide derivative, is synthesized through reactions involving L-alanine residues and the introduction of the Boc group, often used as an intermediate in the synthesis of larger peptides. prepchem.comontosight.ai The preparation of Boc-Ala-Ala-Ala-OH, a tripeptide derivative, has also been described, involving the protection of L-alanine to Boc-Ala-OH, activation to Boc-Ala-ONSu, and subsequent coupling steps. researchgate.net
Data regarding the synthesis of Boc-Ala-OH and its derivatives can be presented in tables detailing reaction conditions, yields, and product characteristics. While specific detailed data tables for a wide range of derivatives were not extensively found in the search results, the synthesis of Boc-Ala-OH itself can be summarized.
Synthesis of Boc-L-Alanine (Boc-Ala-OH)
| Reactants | Reagents/Conditions | Product | Yield (%) | Melting Point (°C) |
| L-Alanine, Boc₂O | H₂O/Dioxane, NaOH (pH 8-9), RT, 12-24 hours | Boc-Ala-OH | >99 | 79-83 scientificlabs.co.uk |
| (S)-2-aminopropanoic acid, (Boc)₂O | H₂O, NaOH, THF, 0°C then RT, 17 hours | Boc-Ala-OH | 100 chemicalbook.com | - |
Note: Yields and melting points can vary depending on the specific synthetic procedure and purification.
Derivatization studies often involve coupling reactions. The coupling of Boc-protected amino acids with other amino acids or peptides to form peptide bonds is a fundamental transformation. Carbodiimides like dicyclohexylcarbodiimide (DCC) are commonly used coupling agents. fengchengroup.com Modern peptide synthesis also utilizes coupling agents such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and HOBt (hydroxybenzotriazole).
The Boc group is typically removed under acidic conditions, commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane, to liberate the free amino group for subsequent reactions. masterorganicchemistry.comlibretexts.org
Boc Ala Oh in Peptide Chemistry Research
Principles of the Boc Nα-Protecting Group in Peptide Synthesis
The Boc group is a commonly used temporary Nα-protecting group in peptide synthesis, especially within the Boc/Benzyl (B1604629) (Boc/Bzl) solid-phase peptide synthesis (SPPS) strategy. biosynth.comwikipedia.orgspringernature.com Its primary function is to prevent unwanted reactions at the alpha-amino group during the coupling of amino acids, ensuring that peptide bond formation occurs specifically between the activated carboxyl group of the incoming amino acid and the deprotected alpha-amino group of the growing peptide chain. biosynth.compeptide.com The Boc group is introduced by reacting an amino acid with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base. organic-chemistry.orgtotal-synthesis.com
Stability and Acid-Labile Removal Mechanisms
The Boc group is characterized by its stability under basic and nucleophilic conditions, which is crucial for orthogonal protection strategies. organic-chemistry.orgtotal-synthesis.com However, it is labile under acidic conditions. organic-chemistry.orgtotal-synthesis.comwikipedia.org The removal, or deprotection, of the Boc group is typically achieved using strong acids, most commonly trifluoroacetic acid (TFA), often in dichloromethane (B109758) (DCM). peptide.comwikipedia.orgub.edugoogle.com The concentration of TFA used can vary, but commonly ranges from 10% to 100%. google.com
The mechanism of Boc deprotection involves protonation of the carbamate (B1207046) oxygen, followed by the elimination of a tert-butyl cation and the release of carbon dioxide, yielding the free amine. peptide.comtotal-synthesis.comwikipedia.org A potential complication during this process is the reactivity of the generated tert-butyl cation, which can alkylate nucleophilic amino acid side chains, such as those of tryptophan, cysteine, or methionine, leading to undesired side products. peptide.comtotal-synthesis.comwikipedia.org To mitigate this, scavengers like anisole (B1667542) or thiophenol are often added to the deprotection mixture to react with the tert-butyl cations. peptide.comtotal-synthesis.comwikipedia.org Alternative deprotection methods using Lewis acids like AlCl3 or sequential treatment with trimethylsilyl (B98337) iodide and methanol (B129727) have also been reported, particularly when milder conditions are required. wikipedia.org
Orthogonal Protecting Group Strategies in Peptide Synthesis
Orthogonal protection is a fundamental concept in multi-step organic synthesis, including peptide synthesis, allowing for the selective removal of specific protecting groups without affecting others. biosynth.comfiveable.me The Boc group's acid lability makes it orthogonal to protecting groups removed under different conditions, such as the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is removed by treatment with a base (e.g., piperidine). biosynth.comorganic-chemistry.orgtotal-synthesis.commasterorganicchemistry.comnih.gov
In the Boc/Bzl strategy, the Boc group serves as the temporary Nα-protecting group, while side-chain functional groups are protected with semi-permanent benzyl (Bzl) or benzyl-based groups. biosynth.comwikipedia.orgpeptide.com Although both Boc and Bzl groups are acid-labile, they exhibit differential lability to acid. biosynth.compeptide.comresearchgate.net The Boc group is removed by moderate acid treatment (e.g., 50% TFA in DCM), while the Bzl-based side-chain protection and the peptide are cleaved from the resin using strong acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). biosynth.comwikipedia.orgpeptide.comub.edu This difference in acid sensitivity allows for selective deprotection during the stepwise elongation of the peptide chain. biosynth.compeptide.com While not a truly orthogonal scheme in the strict sense due to both groups being acid-labile, the differential acid lability allows for its practical application in SPPS. biosynth.compeptide.com
Solid-Phase Peptide Synthesis (SPPS) Applications
Boc-Ala-OH is extensively used as a building block in SPPS, a technique that has revolutionized peptide synthesis by allowing the stepwise assembly of peptides on an insoluble solid support. powdersystems.com This method, pioneered by R.B. Merrifield, involves anchoring the C-terminal amino acid to a resin and sequentially adding protected amino acids to the growing peptide chain. powdersystems.comoup.com After each coupling step, excess reagents and byproducts are washed away, and the Nα-protecting group (such as Boc) is removed to allow the coupling of the next amino acid. peptide.compowdersystems.comoup.com
Optimization of Coupling Reagents and Conditions in Boc-SPPS
Efficient peptide bond formation is critical in SPPS, and the choice of coupling reagents and conditions significantly impacts reaction yield and purity. jpt.comiris-biotech.de In Boc-SPPS, after Boc deprotection and neutralization of the resulting amine salt, the free alpha-amino group is coupled with the activated carboxyl group of the incoming Boc-protected amino acid, such as Boc-Ala-OH. wikipedia.orgpeptide.com
Various coupling reagents are employed to activate the carboxyl group and facilitate amide bond formation. jpt.comiris-biotech.de Historically, dicyclohexylcarbodiimide (B1669883) (DCC) was used, often in combination with additives like hydroxybenzotriazole (B1436442) (HOBt) to suppress side reactions and racemization. oup.comiris-biotech.de Modern Boc-SPPS protocols frequently utilize more efficient coupling reagents, including aminium/guanidinium salts like HATU, HBTU, PyBOP, and phosphonium (B103445) salts. peptide.comchempep.comrsc.org The selection of the coupling reagent and optimization of reaction conditions, such as solvent, reaction time, and temperature, are crucial for achieving high coupling efficiency and minimizing side reactions, including racemization. iris-biotech.de For instance, HATU has been reported to provide superior yields in SPPS. In situ neutralization procedures, where neutralization and coupling occur simultaneously, have also been developed to improve efficiency. peptide.comchempep.com
Microwave-Assisted Aqueous Solid-Phase Synthesis Utilizing Boc-Amino Acid Nanoparticles
Recent advancements in SPPS include the development of more environmentally friendly methods, such as aqueous microwave-assisted SPPS. rsc.orgmdpi.comresearchgate.net This approach addresses the limitations of traditional SPPS, which often utilizes large quantities of organic solvents like DMF and DCM. rsc.org A challenge in aqueous SPPS is the limited water solubility of many protected amino acids, including Boc-amino acids. rsc.orgmdpi.comresearchgate.net
To overcome this, researchers have explored the use of water-dispersible Boc-amino acid nanoparticles. rsc.orgmdpi.comresearchgate.net These nanoparticles, typically prepared by methods like ball milling, allow for the Boc-amino acids to be effectively dispersed in water, enabling coupling reactions in an aqueous medium. rsc.orgmdpi.com Microwave irradiation is employed to accelerate the reaction rate, allowing for rapid solid-phase reactions. mdpi.comresearchgate.netacs.org Studies have demonstrated the successful synthesis of peptides, including difficult sequences, using this water-based microwave-assisted protocol with Boc-amino acid nanoparticles. mdpi.comresearchgate.net For example, Leu-enkephalin and a difficult sequence model peptide, Val-Ala-Val-Ala-Gly-OH, have been synthesized using this method. mdpi.comresearchgate.net Coupling reactions in this aqueous system can be performed with reagents like DMTMM. mdpi.com
Stereochemical Integrity and Racemization Studies in Boc-SPPS
Maintaining stereochemical integrity, particularly preventing racemization at the alpha-carbon of amino acids during peptide bond formation, is a critical concern in peptide synthesis. mdpi.comnih.gov Racemization can lead to the formation of epimers, reducing the purity and biological activity of the synthesized peptide. mdpi.com
Cleavage and Deprotection Protocols for Boc-Based Resins
In solid-phase peptide synthesis (SPPS) utilizing Boc chemistry, the Boc group protecting the N-terminus of the growing peptide chain must be removed before the next amino acid can be coupled. This deprotection is typically achieved using acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common reagent mixture for Boc deprotection in SPPS google.com. The Boc group's deprotection product, butylene, is volatile, which is an advantage compared to the deprotection of the Fmoc group, which yields reactive dibenzofulvene nih.gov. Following deprotection, the resin is typically washed to remove the acidic reagent and the cleaved Boc group byproducts google.comiris-biotech.de.
Solution-Phase Peptide Synthesis (LPPS) Applications
Boc-Ala-OH is also widely used in solution-phase peptide synthesis (LPPS) biosynth.com. In LPPS, peptide chains are built stepwise in a homogeneous solution bachem.com. Boc or Z (benzyloxycarbonyl) groups are commonly used for temporary Nα protection in solution synthesis bachem.com. This method allows for the isolation and characterization of intermediate products at each step, which can be advantageous for purification and analysis bachem.com.
Fragment condensation is a strategy in peptide synthesis where pre-synthesized peptide fragments are coupled together to form longer peptides bachem.com. Boc-protected amino acids and peptides, including those containing alanine (B10760859), are used as building blocks in these strategies. For instance, a Boc-protected peptide fragment with a free carboxyl terminus can be coupled with another peptide fragment having a free amino terminus bachem.com. Coupling agents like DCC (dicyclohexylcarbodiimide) are used to facilitate the formation of the amide bond between the fragments nih.govptfarm.pl. This modular approach allows for the reuse of frequently required fragments, potentially saving time in the synthesis of various peptide substrates or inhibitors bachem.com.
Synthesis of Complex Peptide Structures and Analogues
Boc-Ala-OH is integral to the synthesis of a variety of complex peptide structures, including dipeptides, oligopeptides, cyclopeptides, and peptidomimetics.
Boc-Ala-OH is a fundamental component for the stepwise assembly of dipeptides and oligopeptides in both solid-phase and solution-phase synthesis biosynth.com. In solid-phase synthesis, Boc-Ala-OH is coupled to a resin-bound amino acid or peptide chain using coupling agents such as HATU, PyBOP, or EDC biosynth.com. For example, Boc-Ala-OH can be coupled to a resin-bound amino acid, followed by Boc deprotection and coupling of the next amino acid to extend the peptide chain google.com.
In solution phase, Boc-Ala-OH can be coupled with another amino acid ester or peptide ester using coupling reagents like DCC and additives such as HOBt (hydroxybenzotriazole) rsc.orgias.ac.in. Reactive active esters, such as N-hydroxysuccinimide esters (OSu), derived from Boc-Ala-OH (e.g., Boc-Ala-OSu), are also frequently used in solution synthesis bachem.comfishersci.atprepchem.com. The synthesis of dipeptides like Boc-Ala-Ala-OH involves coupling Boc-Ala-OH with alanine or an alanine derivative prepchem.comontosight.ai. Oligopeptides containing alanine are similarly assembled by sequential coupling reactions researchgate.net.
Boc-Ala-OH is used in the synthesis of cyclic peptides. Linear peptides containing Boc-protected amino acids can be synthesized and then cyclized to form cyclic structures nih.govptfarm.plthieme-connect.com. Cyclization can be performed in solution phase after cleavage of the linear peptide from the solid support thieme-connect.comrsc.org. For example, a linear peptide containing Boc-protected amino acids can be synthesized, the Boc group and C-terminal protection removed, and the resulting linear peptide cyclized using appropriate coupling reagents nih.govptfarm.plrsc.org. This approach has been used in the synthesis of natural cyclopeptides nih.govptfarm.pl.
Synthesis of Peptide Nucleic Acid (PNA) Pentamers
Boc-Ala-OH, a Boc-protected derivative of the amino acid alanine, plays a significant role as a building block and starting material in peptide synthesis, including the solid-phase synthesis (SPS) of complex biomolecules like Peptide Nucleic Acids (PNAs). PNAs are synthetic analogs of DNA and RNA, featuring a pseudopeptide backbone composed of repeating N-(2-aminoethyl)glycine (AEG) units linked by amide bonds, with nucleobases attached via methylene (B1212753) carbonyl linkers nih.govmpg.de. The synthesis of PNAs shares similarities with solid-phase peptide synthesis.
Two primary strategies are employed for the temporary protection of the amino terminal in PNA synthesis: the Fmoc (9-fluorenylmethoxycarbonyl) strategy and the Boc (tert-butyloxycarbonyl) strategy fishersci.cafishersci.atwikidata.org. While the Fmoc strategy is widely used, the Boc strategy offers advantages in certain PNA synthesis scenarios, particularly in minimizing chain aggregation during elongation, a common challenge in PNA SPS that can compromise synthesis yield and purity fishersci.cawikidata.org.
In the context of PNA pentamer synthesis, Boc-protected amino acids, including Boc-Ala-OH, can be utilized. For instance, in the synthesis of peptide-PNA conjugates, Boc-Ala can be the initial amino acid loaded onto a solid support resin, such as MBHA (p-methylbenzhydrylamine) resin, initiating the chain elongation that will subsequently include PNA monomers fishersci.ca. This highlights Boc-Ala-OH's utility in constructing hybrid molecules incorporating PNA segments.
Furthermore, recent research has demonstrated the successful application of the Boc strategy in the synthesis of PNA pentamers. A notable example is the synthesis of the PNA pentamer H–PNA(TATCT)–βAla–OH fishersci.cawikidata.org. This synthesis utilized commercially available Boc-protected PNA monomers and a safety-catch linker compatible with Boc chemistry. The Boc group serves as the temporary protecting group for the N-terminus of the growing PNA chain, being removed under acidic conditions (typically using trifluoroacetic acid, TFA) in each synthesis cycle to allow the coupling of the next monomer fishersci.cawikidata.org.
Catalytic Applications and Mechanistic Investigations Involving Boc Ala Oh
Palladium-Catalyzed Reactions
Boc-Ala-OH has been utilized as a ligand in palladium-catalyzed reactions, influencing both reactivity and stereoselectivity.
Enantioselective C–H Activation
Palladium-catalyzed C–H activation has emerged as a powerful tool for the functionalization of organic molecules. Boc-protected amino acids, including Boc-Ala-OH, have been explored as chiral ligands in enantioselective C–H activation processes. mdpi.com These ligands can influence the stereochemical outcome of reactions by forming chiral palladium complexes that interact specifically with one enantiomer or prochiral face of the substrate.
Boc-Ala-OH has been reported as a ligand in enantioselective C–H activation reactions such as meta-acetoxylation and olefination. Studies have investigated the performance of various Boc-protected amino acids as ligands in palladium-catalyzed enantioselective C–H olefination. While Boc-Ala-OH showed some effectiveness, other ligands like Boc-Leu-OH and Boc-Ile-OH often provided higher yields and enantioselectivities in specific C-H activation transformations. mdpi.comnih.gov
For instance, in the Pd(II)-catalyzed enantioselective C–H olefination of α-hydroxy and α-amino phenylacetic acids, Boc-L-Ala-OH was tested as a ligand, yielding the olefinated product with moderate enantioselectivity at low conversion. nih.gov The effectiveness of Boc-Ala-OH as a ligand in enantioselective C-H activation is often compared to other amino acid-derived ligands, with the nature of the amino acid side chain and the protecting group playing crucial roles in the reaction's efficiency and stereocontrol. mdpi.comnih.gov
Kinetic Resolution Processes in Chiral Synthesis
Kinetic resolution is a strategy used to obtain enantiomerically enriched compounds from a racemic mixture by selectively reacting one enantiomer faster than the other. Palladium-catalyzed reactions, in conjunction with chiral ligands, can be employed for kinetic resolution. nih.govprinceton.edu
Boc-Ala-OH has been investigated for its utility in kinetic resolution processes within chiral synthesis, particularly in the context of Pd-catalyzed C–H olefination. nih.gov In one study focusing on the enantioselective C–H olefination/kinetic resolution of racemic phenylacetic acid derivatives, this compound was used as a chiral ligand. nih.gov The reaction showed enantioselective differentiation between the enantiomers of the racemic substrate, leading to the formation of an enantiomerically enriched product and recovery of the less reactive enantiomer of the starting material. nih.gov
The selectivity factor (s) is a key parameter in kinetic resolution, indicating the ratio of reaction rates of the two enantiomers. Studies involving Boc-Ala-OH and related ligands aim to achieve high s-values to maximize the enantiomeric excess of both the product and the recovered starting material. nih.govwhiterose.ac.uk
Annulation Reactions with Diazaheterocycles
Annulation reactions are organic reactions that form a new ring, often by adding atoms to an existing cyclic system. Diazaheterocycles are cyclic compounds containing two nitrogen atoms within the ring. While direct examples of Boc-Ala-OH acting as a reactant or catalyst in annulation reactions specifically with diazaheterocycles were not extensively detailed in the provided context, related palladium-catalyzed reactions involving protected amino acids and the synthesis of diazaheterocycles have been reported. amazonaws.comnih.govresearchgate.net
For instance, palladium-catalyzed decarboxylative allylic alkylation has been used for the enantioselective synthesis of N-Boc-protected α,α-disubstituted piperazin-2-ones, which are a type of diazaheterocycle. nih.gov Although Boc-Ala-OH itself might not be a direct reactant in such annulations, the principles of using protected amino acids or their derivatives in palladium-catalyzed cyclization reactions leading to nitrogen-containing heterocycles are relevant.
Photoredox Catalysis in Organic Transformations
Photoredox catalysis utilizes light energy to drive chemical transformations through single-electron transfer events. This approach has gained significant attention for its ability to facilitate various organic reactions under mild conditions. rsc.org
Boc-Ala-OH has been shown to participate in photoredox-catalyzed reactions, particularly as a substrate undergoing decarboxylation to generate alkyl radicals. nih.gov These radicals can then participate in subsequent bond-forming events. For example, Boc-L-alanine has been used as a substrate in photoredox catalytic 1,4-additions to chiral dehydroalanine (B155165) derivatives. nih.govacs.org In these reactions, the photoredox catalyst facilitates the decarboxylation of Boc-L-alanine, and the resulting alanine (B10760859) radical adds to the dehydroalanine system. nih.gov
While Boc-Ala-OH can participate as a substrate, its role as a catalyst or ligand in photoredox transformations is less commonly highlighted compared to its use in palladium catalysis or as a source of radicals. However, the Boc group itself can be involved in photoredox processes, such as the photoredox N-arylation of Boc-amines. organic-chemistry.org
Mechanistic Studies of Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide synthesis. total-synthesis.comfishersci.co.uk Its removal, or deprotection, is a crucial step to liberate the free amine for further reactions. masterorganicchemistry.com
Acid-Catalyzed Deprotection Pathways
Acid-catalyzed deprotection is the most common method for removing the Boc group. total-synthesis.comfishersci.co.ukmasterorganicchemistry.com This typically involves treating the Boc-protected amine with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in a suitable solvent. total-synthesis.comfishersci.co.ukmasterorganicchemistry.com
The mechanism of acid-catalyzed Boc deprotection involves protonation of the carbamate (B1207046) oxygen, followed by fragmentation to release the amine, carbon dioxide, and a tert-butyl cation. total-synthesis.comosti.gov The tert-butyl cation can then react with nucleophiles present in the reaction mixture or eliminate to form isobutene. total-synthesis.com
Studies on the kinetics and mechanism of Boc deprotection have shown that the reaction rate can exhibit a dependence on the acid concentration. acs.org For instance, the HCl-catalyzed deprotection of a Boc-protected amine showed a second-order dependence on the HCl concentration in certain solvent mixtures. acs.org The mechanism is rationalized in terms of a general acid-catalyzed separation of an ion-molecule pair formed after the fragmentation of the protonated tert-butyl carbamate. acs.org The choice of acid and solvent can influence the reaction rate and potential side reactions, such as the alkylation of sensitive functional groups by the tert-butyl cation. masterorganicchemistry.com
The deprotection of Boc-Ala-OH specifically yields L-alanine. osti.gov The process can be accelerated in certain conditions, such as in microdroplets produced by a pneumatic spray, compared to bulk solution reactions. osti.gov
Table 1: Examples of Boc-Protected Amino Acids as Ligands in Pd-Catalyzed C-H Olefination mdpi.com
| Ligand | % Yield | % ee |
| Boc-Ala-OH | 46 | 54 |
| Boc-Abu-OH | 51 | 67 |
| Boc-Nva-OH | 63 | 61 |
Note: This table presents data from a specific study and the performance of ligands can vary depending on the reaction conditions and substrate.
Table 2: Acid-Catalyzed Deprotection of Boc-Ala-OH in Microdroplets vs. Bulk Solution osti.gov
| Condition | Reaction Type | Observation |
| HCl in microdroplets (10:1 acid:Boc-Ala-OH) | Deprotection | Accelerated compared to bulk reaction. osti.gov |
| TFA in microdroplets (10:1 acid:Boc-Ala-OH) | Deprotection | Most significant acceleration observed. osti.gov |
| HCl in bulk solution | Deprotection | Slower rate compared to microdroplets. osti.gov |
Table 3: Photoredox Catalytic 1,4-Addition of Boc-L-Ala to Chiral Dehydroalanine nih.govacs.org
| Carboxylic Acid | Dehydroalanine | Product Diastereoselectivity |
| Boc-L-Ala | Chiral Dha | Mixture of diastereomers |
Accelerated Deprotection in Microdroplet Environments
The deprotection of Boc-protected amino acids and peptides is a crucial step in peptide synthesis, typically requiring acidic conditions, such as the use of trifluoroacetic acid (TFA). fishersci.senih.govthermofisher.commasterorganicchemistry.comfishersci.co.uk However, recent research has explored alternative methods, including accelerated deprotection in microdroplet environments. Studies have shown that reactions conducted in microdroplets can exhibit significantly enhanced reaction rates compared to bulk solutions.
While direct studies focusing solely on Boc-Ala-OH deprotection in microdroplets are not explicitly detailed in the search results, the principle of accelerated deprotection in microdroplets has been demonstrated for Boc-protected amines and the formation and reaction of oxazolones derived from Boc-protected amino acids. acs.orgresearchgate.netpnas.org
Research indicates that the unique environment at the air-water interface within microdroplets can lead to increased acidity, which can catalyze reactions like Boc deprotection. pnas.org One proposed mechanism for peptide bond formation in microdroplets involves the formation of oxazolidinone intermediates from free amino acids, which then isomerize to form dipeptides. pnas.org This process is suggested to be facilitated by the extreme acidity at the droplet surface. pnas.org
Although the specific mechanistic details for Boc-Ala-OH deprotection in microdroplets require further dedicated investigation, the observed acceleration of Boc deprotection for other amines and the facilitated reactions of amino acid derivatives in microdroplet environments suggest that Boc-Ala-OH deprotection would also benefit from this phenomenon. The acidic conditions typically used for Boc deprotection, such as TFA in water, could be significantly more effective when the reaction occurs within microdroplets due to the enhanced acidity at the interface.
Thermal Reactions of Boc-Protected Peptides and Amino Acids
Thermal methods can also be employed for the deprotection of Boc-protected amino acids and peptides. While strong acidic conditions are common, the Boc group can also be removed by heat, sometimes in combination with milder acids. masterorganicchemistry.comacsgcipr.org
Studies on the thermal reactions of Boc-protected amino acids and peptides have shown that heating at elevated temperatures can lead to deprotection. For instance, simple thermal treatment of Boc-protected amino acids at around 150 °C in a phosphonium (B103445) ionic liquid has been reported to yield the desired deprotected products. rsc.org However, yields can be unsatisfactory with incomplete conversions and some product decomposition observed under neat thermal conditions. rsc.org
The addition of a small amount of water has been shown to significantly improve the yield and purity of the deprotected product during thermal treatment in ionic liquids. rsc.org This suggests a role for water in facilitating the deprotection process at elevated temperatures.
The thermal decomposition of Boc-protected amino acids typically involves the release of the Boc group as isobutylene (B52900) and carbon dioxide, leaving behind the deprotected amino acid. masterorganicchemistry.comacsgcipr.org This is a general characteristic of Boc group cleavage under acidic or thermal conditions.
Research on the thermal reactions of N-t-butyloxycarbonyltripeptide derivatives, including Boc-Ala-Ala-Ala-OH, has been conducted. researchgate.net These studies investigated the polymerization reactions of such tripeptides at elevated temperatures (e.g., 170-180 °C). researchgate.net Gel Permeation Chromatography (GPC) analysis of the reaction mixtures showed the formation of higher molecular weight products, indicative of polymerization, with a decrease in the lower molecular weight starting materials over time. researchgate.net This demonstrates that Boc-protected peptides can undergo reactions, including polymerization, under thermal conditions.
Data on the thermal decomposition temperatures of Boc-protected amino acid ionic liquids (Boc-AAILs) have been reported, with decomposition typically starting between 73-105 °C, although some variations exist depending on the amino acid side chain. rsc.org This highlights the temperature range at which thermal reactions, including deprotection and potential decomposition or polymerization, can occur for Boc-protected species.
The thermal deprotection of Boc-protected compounds is an alternative to acid-catalyzed methods, particularly when acid-sensitive functional groups are present elsewhere in the molecule. fishersci.co.uk However, careful control of temperature and reaction conditions is necessary to optimize yields and minimize unwanted side reactions like decomposition or polymerization.
Table 1: Thermal Decomposition Temperatures of Selected Boc-Protected Amino Acid Ionic Liquids
| Boc-Protected Amino Acid | Decomposition Temperature (°C) (5% mass loss) rsc.org |
| Boc-Glycine | 73-105 (within range for entries 1-10, 12-21) |
| Boc-Alanine | 73-105 (within range for entries 1-10, 12-21) |
| Boc-Asparagine | 42 rsc.org |
| Boc-Amino Acids with small aliphatic or rigid side groups | Lowest Tg values (entries 1-5, 16, 21) rsc.org |
Note: The specific decomposition temperature for Boc-Ala-OH as a neat ionic liquid was not explicitly provided, but it falls within the general range observed for many Boc-protected amino acid ionic liquids.
Biochemical and Biomedical Research Applications of Boc Ala Oh and Its Peptide Conjugates
Pharmaceutical Development Research
Boc-Ala-OH plays a significant role in pharmaceutical development, primarily as a key component in the synthesis of peptide-based drug candidates, targeted therapies, enzyme inhibitors, and prodrugs. Its incorporation allows for the precise construction of peptide sequences and derivatives with desired pharmacological properties.
Development of Peptide-Based Drug Candidates
Boc-Ala-OH is extensively used as a building block in both solid-phase peptide synthesis (SPPS) and solution-phase peptide assembly, techniques crucial for the creation of peptide-based drug candidates. The Boc protecting group prevents unwanted side reactions during synthesis, facilitating the controlled formation of complex peptides. Peptides synthesized using Boc-protected amino acids, including Boc-Ala-OH, have shown improved pharmacokinetic properties, such as enhanced stability and bioavailability, which are critical for effective therapeutic strategies. chemimpex.comvwr.comchemimpex.comfengchengroup.com
Research utilizes Boc-Ala-OH in techniques like alanine (B10760859) scanning, where alanine systematically replaces other amino acids in a peptide sequence to determine the importance of each residue for the peptide's biological activity. chemimpex.comnih.govnih.govacs.org This helps in understanding structure-activity relationships (SAR) and optimizing lead peptide compounds. Boc-protected dipeptides containing alanine, such as Boc-Ala-Ala-OH and Boc-Ala-Pro-OH, also serve as valuable building blocks in the preparation of bioactive peptides for drug development. chemimpex.comvwr.comchemimpex.com
Design of Targeted Therapies and Drug Delivery Systems
Boc-protected amino acids and peptides are integral to the design of targeted drug delivery systems and therapies. whiterose.ac.ukacs.orgnih.gov Boc-Ala-OH can be incorporated into peptide sequences or used as part of linker molecules to create conjugates that target specific cells or tissues. mdpi.com For example, Boc-Ala-PABA was employed as an intermediate in the synthesis of a targeted peptide-drug conjugate designed for the treatment of glioblastoma, aiming to improve the delivery of the cytotoxic agent SN-38 across the blood-brain barrier and into tumor cells. mdpi.com Peptides synthesized using Boc chemistry can be conjugated to various carriers, including liposomes and nanoparticles, to achieve targeted delivery, potentially enhancing therapeutic efficacy and reducing off-target effects. nih.govresearchgate.net
Research on Enzyme Inhibitors
Boc-Ala-OH and its derivatives are utilized in the research and synthesis of enzyme inhibitors. tandfonline.com Studies have employed Boc-Ala-OH in investigations targeting proteases, including serine proteases and elastase. researchgate.netbiosynth.com Boc-protected dipeptides and tripeptides containing alanine, such as Boc-Ala-Ala-OH and Boc-Ala-Ala-Ala-OH, have been used as building blocks or in comparative studies to develop enzyme inhibitors. nih.gov For instance, Boc-Ala-Ala-Pro-OH was a component in the synthesis of neutrophil elastase-activatable prodrugs, demonstrating the role of alanine-containing peptides in designing enzyme-responsive systems. nih.gov Derivatives of Boc-Ala-OH have been identified as effective inhibitors of serine proteases with binding affinities in the nanomolar range. researchgate.net
Formulation of Prodrugs
Boc-protected amino acids, including Boc-Ala-OH, are used in the synthesis of prodrugs, which are inactive precursors of drugs that are converted into the active form within the body. nih.govmdpi.com This strategy can improve drug properties such as water solubility, bioavailability, and targeted release. nih.gov While Boc-Ala-OH itself may not always be the final prodrug, it serves as a crucial component or intermediate in the synthesis of amino acid or peptide-based prodrugs. nih.govwhiterose.ac.uk For instance, Boc-Ala-Ala-OH was used in the preparation of an antibacterial agent, which could involve a prodrug approach. medchemexpress.com Research has shown that amino acid prodrugs synthesized using N-Boc protected amino acids exhibit significantly improved aqueous solubility while maintaining the potency of the parent drug. nih.gov Boc-Ala-Ala-Pro-OH was also used as a building block for the preparation of enzyme-activated thapsigargin (B1683126) prodrugs. mdpi.com
Biotechnology and Molecular Biology Research
In biotechnology and molecular biology research, Boc-Ala-OH contributes to the production and study of proteins and peptides.
Production of Recombinant Proteins
Boc-Ala-OH is utilized in the production of recombinant proteins. chemimpex.comvwr.comchemimpex.com Its application in peptide synthesis allows for the creation of modified peptides or protein fragments that can be used in various biotechnological applications. This includes aiding researchers in designing proteins with specific functionalities and potentially influencing their stability and activity. chemimpex.comvwr.comchemimpex.commedchemexpress.com While the direct incorporation of Boc-Ala-OH into recombinantly expressed proteins is not typical (as recombinant expression uses standard amino acids), Boc-protected amino acids are essential for synthesizing peptide tags, linkers, or modified domains that can be attached to or studied in conjunction with recombinant proteins. Research involving the mutation of active site residues in recombinant enzymes, such as mutating serine to alanine in granzyme A, highlights the importance of alanine in protein structure-function studies, where protected amino acids could be used in related synthetic or modification strategies. pnas.org
Properties of Boc-Ala-OH
| Property | Value | Source |
| CAS Number | 15761-38-3 | fengchengroup.combiosynth.com |
| Molecular Formula | C₈H₁₅NO₄ | fengchengroup.com |
| Molecular Weight | 189.2 g/mol | biosynth.com |
| Appearance | White to off-white crystalline powder/powder | fengchengroup.com |
| Melting Point | 78-85 °C (Lit.) / 79-83 °C (lit.) / 95-98°C | fengchengroup.com |
| Optical Activity | [α]²⁰/D −25±1°, c = 2% in acetic acid | |
| Purity (TLC/HPLC) | ≥99.0% (TLC) / ≥ 99% (HPLC) | chemimpex.com |
Bioconjugation Processes and Antibody-Drug Conjugates
Boc-protected amino acids and peptides, including those derived from Boc-Ala-OH, are valuable tools in bioconjugation strategies. Bioconjugation involves the covalent attachment of two molecules, at least one of which is a biomolecule, to create a hybrid structure with combined properties. Boc-Ala-OH and its derivatives are utilized in the preparation of peptides that can subsequently be conjugated to other molecules or surfaces.
For instance, Boc-Ala-Phe-OH has been employed by researchers to attach biomolecules to surfaces, which can enhance the efficacy of drug delivery systems and diagnostics chemimpex.com. The use of Boc-protected amino acids, such as Boc-L-alanine, is fundamental in solid-phase peptide synthesis (SPPS), a common method for preparing peptides used in bioconjugation chemimpex.comsigmaaldrich.comsigmaaldrich.comvwr.comvwr.com. This process allows for the controlled assembly of peptide sequences with specific properties for conjugation.
Furthermore, Boc-Ala-Ala-OH, a dipeptide derivative, has been explored in the context of peptide-antibiotic conjugates as part of a "Trojan Horse" strategy to improve antimicrobial transport into bacterial cells whiterose.ac.uk. While the specific role of the Boc group in the final conjugate varies depending on the synthesis strategy, Boc-protected intermediates are often crucial in the preparation of such constructs. The mention of custom antibody labelling with Boc-β-Ala-OH also points towards the application of Boc-protected amino acids in generating bioconjugates for antibody-related research biosynth.com. The adaptability of Boc-protected compounds in novel bioconjugates is further highlighted by the introduction of protected intermediates for specialized PNA-DNA chimeras .
Studies on Protein Engineering and Functionality
Boc-Ala-OH plays a role in protein engineering by facilitating the incorporation of non-natural amino acids into protein structures. This technique allows scientists to delve into the intricacies of protein folding, stability, and function under varying conditions . By modifying proteins at specific sites through the introduction of modified amino acids, researchers can gain a deeper understanding of protein dynamics and interactions .
The compound is also utilized in the production of recombinant proteins, aiding researchers in designing proteins with specific functionalities for applications in diagnostics and therapeutics chemimpex.comchemimpex.comvwr.com. Studies examining protein-protein interactions and enzyme activity also employ Boc-Ala-Ala-OH, contributing to the understanding of biological processes and disease mechanisms chemimpex.comvwr.com.
Investigation of Biological Activities
Research into the biological activities of Boc-Ala-OH and its peptide conjugates has revealed a range of potential effects, including anticancer, antimicrobial, anthelmintic, and enzyme modulatory properties, as well as interactions with receptors.
Anticancer Activity Research
Boc-Ala-OH has been reported to possess antitumor properties and has shown inhibitory effects against squamous cell carcinoma and other types of cancerous cells biosynth.com. Peptides incorporating Boc-Ala-OH have also demonstrated promising anticancer activities .
In targeted cancer therapy research, Boc-Ala-Phe-OH is being explored for its potential in designing peptides that can specifically interact with cancer cells, aiming to minimize side effects chemimpex.com. While some studies on synthetic analogues have shown less potent results, such as zelkovamycin (B1683626) analogues synthesized using Boc-D-Ala-OH which exhibited IC50 values greater than 50 μM against Huh-7 cells, the investigation into the anticancer potential of Boc-Ala-OH derivatives continues mdpi.comresearchgate.net. Furthermore, metal-incorporated linear peptides containing alanine have shown potent anticancer activity against HeLa cancer cells globalresearchonline.net.
Antimicrobial and Anthelmintic Activity Studies
Boc-Ala-OH has been associated with antiviral and antifungal effects biosynth.com. Peptides containing derivatives of Boc-Ala-OH have demonstrated antimicrobial activity against a variety of pathogens, including Gram-negative bacteria and fungi such as Candida albicans . Specifically, cyclopolypeptides synthesized using Boc-Ala-OH have shown antibacterial effects .
Boc-Ala-Ala-OH is also utilized in the preparation of antibacterial agents medchemexpress.com. Research on side-chain amino acid-based cationic polymers synthesized with Boc-L-alanine has shown efficient antibacterial activity against both Gram-negative (Escherichia coli) and Gram-positive (Bacillus subtilis) bacteria scihorizon.com. Studies involving peptide-antibiotic conjugates, potentially synthesized using Boc-Ala-OH or Boc-Ala-Ala-OH intermediates, have shown retained antimicrobial activity, although sometimes at a reduced level compared to the original antibiotic whiterose.ac.uk. Anthelmintic activity has also been investigated in the context of cyclopolypeptide synthesis utilizing Boc-amino acids, including Boc-L-alanine nih.gov.
Below is a table summarizing some findings on the antimicrobial activity of polymers containing Boc-L-alanine derivatives:
| Polymer Type | Amino Acid Derivative Used | Tested Against | Minimum Inhibitory Concentration (MIC) | Source |
| Side-chain amino acid-based cationic polymer | Boc-L-alanine | Escherichia coli | 60 μg/mL | scihorizon.com |
| Side-chain amino acid-based cationic polymer | Boc-L-alanine | Bacillus subtilis | Not specified in snippet | scihorizon.com |
Research on Enzyme Activity Modulation (e.g., Proteolytic Enzymes)
Boc-Ala-OH has been shown to inhibit the activity of proteolytic enzymes, including collagenase and elastase, which are implicated in inflammatory diseases biosynth.com. It also inhibits the enzyme activities of neutrophils by interacting with their membranes biosynth.com.
Enzyme inhibition studies, particularly those focusing on proteases, frequently utilize Boc-Ala-OH. Modifications to the Boc group or side chains can lead to the development of selective inhibitors, providing insights into enzyme mechanisms and potential therapeutic targets . Boc-Ala-Ala-OH is also employed in studies investigating enzyme activity chemimpex.comvwr.com. Furthermore, Boc-β-Ala-ol, a related alanine derivative, can be used in the synthesis of bioactive peptide mimics that exhibit trypsin inhibitory activity medchemexpress.com.
Studies on Receptor Binding and Inhibition (e.g., GABA Receptors for Boc-β-Ala-OH)
While the primary focus is on Boc-Ala-OH, research has also explored the interaction of related compounds with biological receptors. Notably, Boc-β-Ala-OH, a derivative of beta-alanine (B559535), has been identified as an amino acid that inhibits the activity of gamma-aminobutyric acid (GABA) receptors biosynth.comcymitquimica.com. It achieves this by binding to the GABA receptor and blocking its activation by GABA biosynth.com.
It is worth noting that beta-alanine itself is an endogenous compound that can activate or modulate GABAA receptors by binding to the transmitter binding site, although it is considered a weak potentiator compared to other substances wustl.edu. Boc-β-Ala-OH is classified as an alanine derivative and has been studied for its inhibitory properties, which may be influenced by intramolecular hydrogen bonding interactions biosynth.commedchemexpress.com.
Research on Immune Response Modulation
Peptide conjugates involving amino acids can be involved in the regulation of immune responses and the modulation of enzyme activities. ontosight.ai While Boc-Ala-OH itself, due to its protected nature, may not exhibit direct biological activity, it serves as a building block for synthesizing peptides that can interact with the immune system. The removal of the Boc group yields L-alanine, which is a natural amino acid.
Research indicates that interactions between therapeutic agents, including peptides, and components of the immune system can induce cell signaling cascades, potentially leading to the induction of immune factors and immunomodulation. brieflands.com The immunogenicity of peptides can be influenced by their physicochemical properties, such as size, charge, amino acid sequence, hydrophilicity, and the nature of any conjugated cargo. brieflands.com
Studies have explored the use of peptide conjugates with Toll-like receptor (TLR) agonists as a strategy for allergen-specific immunomodulatory responses, aiming to induce tolerance in allergies. For example, conjugates of TLR ligands with T-cell peptides from allergens have been synthesized and shown to interact with dendritic cells, influencing their maturation, T-cell proliferation, and cytokine production in allergic patients. researchgate.net These conjugates have also been observed to increase regulatory T-cell frequencies and induce IL-10 production. researchgate.net
Furthermore, peptides derived from all-D-amino acids have been investigated as potential allosteric modulators of the interleukin-1 receptor (IL-1R), a key mediator of inflammation. frontiersin.org Such peptides are conceived to selectively modulate IL-1R signaling pathways, potentially conserving essential immune responses like NF-κB activation while inhibiting others involved in the inflammation cascade. frontiersin.org Boc-protected D-amino acids, including Boc-D-Arg(Pmc)-OH, are used in the solid-phase synthesis of these peptide modulators. frontiersin.org
Alanine Scanning Mutagenesis in Structure-Activity Relationship (SAR) Studies
Alanine scanning mutagenesis is a widely used technique to investigate the contribution of specific amino acid side chains to the structure and activity of peptides and proteins. uef.figenscript.com Boc-Ala-OH is a key reagent in the solid-phase peptide synthesis (SPPS) of peptides used in alanine scanning. peptide.com
In this technique, individual amino acid residues in a peptide sequence are systematically replaced by alanine, and the effect on the peptide's activity or binding affinity is measured. uef.fipeptide.com This allows researchers to identify "hot spots" or critical residues essential for the peptide's function or interaction with a target molecule. genscript.com Alanine is chosen because its small, non-reactive methyl side chain typically minimizes structural perturbations while removing the unique side-chain functionalities of the original residue. uef.fi
Boc-Ala-OH is utilized to prepare libraries of peptides where alanine has been substituted at different positions. peptide.com By synthesizing these alanine scan libraries using Boc-based SPPS, researchers can determine the importance of each replaced residue for the peptide's activity. peptide.com This approach has been successfully applied in various SAR studies to understand peptide-receptor interactions and identify residues critical for binding affinity and biological activity. uef.firesearchgate.net
For instance, alanine scanning mutagenesis has been employed to map residues critical for the binding of peptides to receptors, such as the study on the interaction of sauvagine (B13155) and corticotropin-releasing factor (CRF) with the type 1 CRF receptor. researchgate.net This revealed specific residues in the receptor's extracellular loop that are important for peptide binding. researchgate.net Alanine scanning has also been used in the study of natural products, such as bisebromoamide, to understand the structural dependence of their cytotoxicity and actin targeting. nih.gov Boc-protected amino acids were used in the solid-phase synthesis of thiazole (B1198619) analogues for this alanine scanning study. nih.gov
Metabolic Pathway Elucidation through Isotopic Labeling and Advanced NMR
Isotopic labeling, often combined with advanced Nuclear Magnetic Resonance (NMR) spectroscopy, is a powerful technique for elucidating metabolic pathways and understanding cellular metabolism. creative-proteomics.comnih.govnih.govsemanticscholar.org While Boc-Ala-OH itself is not typically used directly in metabolic studies within living systems due to its protecting group, isotopically labeled forms of alanine, which can be synthesized using Boc-protected labeled alanine as an intermediate, are crucial tracers.
Stable isotope-labeled compounds, such as those containing ¹³C and ¹⁵N, are widely used in NMR studies to trace metabolic transformations and determine the contribution of different pathways. nih.govnih.gov NMR is particularly valuable as it can provide information on the positional distribution of isotopes within a metabolite, which is essential for understanding complex metabolic networks. creative-proteomics.comnih.govnih.gov
Isotopically labeled Boc-L-Ala-OH derivatives, such as this compound-1-¹³C, this compound-3-¹³C, this compound-2-¹³C, this compound-d₃, this compound-¹⁵N, this compound-d₄, and this compound-d, are available for research purposes. medchemexpress.com These labeled building blocks can be incorporated into peptides or used in the synthesis of other molecules that are then introduced into biological systems.
NMR-based metabolic flux analysis (MFA) utilizes isotope labeling experiments to measure intracellular fluxes. creative-proteomics.com By using stable isotope tracers and analyzing the resulting isotopomer distributions in metabolites via multinuclear and multidimensional NMR experiments, researchers can gain insights into the kinetics and delineation of metabolic pathways. creative-proteomics.comnih.gov This approach has been applied to study metabolism in various systems, including cultured cells and model organisms. nih.govsemanticscholar.org
Research on Protein-Protein Interactions
Boc-Ala-OH is utilized in the synthesis of peptides and peptide conjugates that are employed in the study of protein-protein interactions (PPIs). chemimpex.com PPIs are fundamental to numerous biological processes and represent important targets for therapeutic intervention. nih.govnih.gov Peptides and peptidomimetics are increasingly explored as modulators of PPIs. nih.govnih.govmdpi.com
Boc-Ala-Ala-OH, a dipeptide derivative synthesized using Boc chemistry, is specifically mentioned for its use in the study of protein interactions and enzyme activity. chemimpex.com The versatility of Boc chemistry in peptide synthesis is highlighted for advancing research in various scientific domains, including the study of protein interactions. chemimpex.com
Analytical and Spectroscopic Characterization in Boc Ala Oh Research
Chromatographic Methods for Purity and Yield Analysis (HPLC, TLC)
Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely employed to assess the purity and monitor the synthesis yield of Boc-Ala-OH.
HPLC is a powerful tool for quantitative analysis, allowing for the determination of the percentage purity of Boc-Ala-OH. Studies report using C18 reverse-phase columns with mobile phases such as acetonitrile/water containing 0.1% TFA for HPLC analysis. A retention time of 8.2 minutes has been observed for Boc-Ala-OH under specific HPLC conditions . Purity exceeding 99% has been verified by HPLC . Some suppliers specify purity of ≥98.0% or ≥99.0% for Boc-Ala-OH based on HPLC and titration analysis avantorsciences.comvwr.comsigmaaldrich.com. HPLC is also used to monitor reaction progress and purity during the synthesis of Boc-Ala-OH .
TLC provides a rapid method for assessing the purity of Boc-Ala-OH, particularly during synthesis . It is a qualitative technique that can indicate the presence of impurities. Purity of ≥98% by TLC has been reported for Boc-Ala-OH sigmaaldrich.com. TLC can also be used to monitor the deprotection of the Boc group in related compounds rsc.org.
While standard HPLC methods are effective for chemical purity, they typically cannot separate enantiomers. Assessing enantiomeric purity often requires specialized chiral HPLC methods .
Spectroscopic Techniques for Structural Elucidation (NMR, FT-IR, Mass Spectrometry)
Spectroscopic methods are vital for confirming the chemical structure of Boc-Ala-OH. Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the atomic connectivity, functional groups, and molecular weight of the compound.
¹H NMR spectroscopy is used to identify and characterize the hydrogen atoms within the Boc-Ala-OH molecule. Typical ¹H NMR data in DMSO-d₆ includes characteristic signals for the Boc group (δ 1.38 ppm, singlet, 9H), the alpha-CH proton (δ 3.98 ppm, quartet, 1H), and the methyl group of alanine (B10760859) (δ 1.22 ppm, doublet, 3H) . ¹³C NMR spectra of Boc-Ala-OH are also available and used for structural confirmation nih.govspectrabase.com. Quantitative ¹H NMR can be used to calculate coupling efficiency in peptide synthesis involving Boc-Ala-OH .
FT-IR spectroscopy helps identify the functional groups present in Boc-Ala-OH by analyzing its vibrational spectrum. Characteristic IR absorption bands include those for the C=O stretch of the Boc group (around 1745 cm⁻¹) and the C=O stretch of the carboxylic acid group (around 1680 cm⁻¹) . FT-IR is used to confirm the presence of the Boc group . Solid-state IR spectra can be recorded using techniques like Attenuated Total Reflectance (ATR) bas.bg.
Mass spectrometry, such as Electrospray Ionization Mass Spectrometry (ESI-MS), is used to determine the molecular weight of Boc-Ala-OH and its related peptides. ESI-MS can confirm the expected mass-to-charge ratio ([M+H]⁺ or [M-H]⁻) of the compound rsc.orgwiley-vch.de. The calculated molecular weight for C₈H₁₅NO₄ is 189.21 g/mol avantorsciences.comvwr.comsigmaaldrich.comfishersci.cascbt.com. Mass spectrometry can also be used to monitor reaction progress and identify degradation products .
Crystallographic Analysis via X-ray Diffraction
X-ray Diffraction (XRD) is a technique used to determine the three-dimensional crystal structure of a compound. For Boc-Ala-OH, if suitable single crystals can be obtained, XRD can provide precise details about bond lengths, bond angles, and molecular conformation in the solid state . While direct crystallographic data for Boc-Ala-OH itself was not extensively found in the search results, XRD has been applied to study the crystal structures of peptides containing Boc-protected amino acids, including alanine, to understand their conformations and hydrogen bonding patterns researchgate.netnih.govresearchgate.netacs.orgrsc.orgresearchgate.net. This indicates the potential applicability of XRD for detailed structural analysis of Boc-Ala-OH crystals if available.
Emerging Research Directions and Future Perspectives
Sustainable and Green Chemistry Approaches in Boc-Ala-OH Synthesis
The synthesis of peptides often involves the use of toxic solvents, such as dichloromethane (B109758) and dimethylformamide (DMF), which raise environmental and health concerns. wordpress.comresearchgate.netrsc.org Consequently, there is a growing focus on developing sustainable and green chemistry approaches for peptide synthesis, including the preparation and utilization of protected amino acids like Boc-Ala-OH.
One promising direction is the use of alternative, environmentally friendly solvents. Propylene (B89431) carbonate, for instance, has been investigated as a green polar aprotic solvent to replace dichloromethane and DMF in both solution- and solid-phase peptide synthesis using Boc/benzyl (B1604629) protecting groups. wordpress.comresearchgate.netrsc.org Studies have shown that peptide synthesis in propylene carbonate can achieve chemical yields comparable to those obtained in conventional solvents, without significant epimerization. wordpress.comresearchgate.netrsc.org
Another aspect of green chemistry in this context involves exploring catalyst-free conditions and water-mediated systems for protection and deprotection steps. While research in this specific area has focused on O-Boc protection/deprotection of phenolic structures, the principles of using milder conditions and less hazardous reagents are relevant to the broader goal of greening the synthesis and handling of Boc-protected amino acids. tandfonline.com
Application in Ionic Liquid-Based Peptide Synthesis
Ionic liquids (ILs) have emerged as alternative reaction media due to their unique properties, including low vapor pressure, high thermal stability, and good solubility for various organic compounds. researchgate.net Research is exploring the application of Boc-protected amino acid ionic liquids (Boc-AAILs) in peptide synthesis. nih.govrsc.orgrsc.org
Boc-protected amino acid ionic liquids can be synthesized by the neutralization of imidazolium-based hydroxyl ionic liquids with commercially available Boc-protected amino acids, such as Boc-Ala-OH. nih.govrsc.orgrsc.org These Boc-AAILs can potentially act as combined reactant, solvent, and additive in solid-phase peptide synthesis. nih.gov
Studies have investigated the coupling of Boc-Ala-OH or Boc-Ala-derived ionic liquids with resins using various coupling reagents in the presence of ionic liquids. For example, coupling with Phe-ChemMatrix resin has been performed using reagents like EDC, HATU, and PyBOP in solvents including DMF and imidazolium-based ionic liquids. nih.govrsc.orgrsc.org While initial results showed that the efficiency of coupling reagents might decrease in the presence of some imidazolium-based ionic liquids compared to DMF, the development of novel coupling reagents appropriate for peptide synthesis with Boc-AAILs is an active area of research. rsc.org
| Entry | Amino acid | Reagent, additive, solvent | Yield (15 min) (%) | Yield (1 h) (%) |
| 1 | Boc-Ala | EDC, HOBt, DIEA, DMF | 38 | 92 |
| 2 | Boc-Ala | HATU, HOBt, DIEA, DMF | 39 | 96 |
| ... | ... | ... | ... | ... |
| 7 | Boc-Ala | EDC, HOBt, DIEA, [bmim][PF6] | - | 62 |
Note: Data extracted from a study on peptide synthesis in ionic liquids. nih.govrsc.org Specific conditions and full table details are available in the source.
Development of Novel Protecting Group Strategies
While the Boc group is a widely used Nα-protecting group in peptide synthesis, research continues to explore novel protecting group strategies to address specific challenges, such as improving solubility, preventing side reactions, or enabling orthogonal deprotection schemes. thermofisher.comub.edulibretexts.org
Although Boc-Ala-OH itself utilizes the Boc group, advancements in protecting group chemistry for other amino acids and peptide fragments can indirectly impact the strategies employed alongside Boc-Ala-OH in the synthesis of complex peptides. For instance, novel protecting groups for the C-terminal carboxyl group or for amino acid side chains are being developed to be compatible with Boc chemistry or to offer alternative deprotection conditions. researchgate.net Examples include substituted benzyl groups for C-terminal protection and various side-chain protecting groups that are stable under Boc deprotection conditions (acidic). thermofisher.comresearchgate.net
Furthermore, research into alternative Nα-protecting groups, such as the water-compatible 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, highlights the ongoing effort to develop protecting groups that facilitate greener synthetic methods, which could complement or offer alternatives to Boc-based strategies in certain applications. nih.gov
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling play an increasingly important role in understanding the behavior and interactions of molecules like Boc-Ala-OH. These methods can provide insights into properties relevant to peptide synthesis and drug design.
Computational studies can be used to predict the interaction of Boc-Ala-OH with enzymes or receptors, which is valuable in biochemical assays and drug discovery efforts. Techniques such as molecular docking and molecular dynamics simulations can be applied to study binding affinities and conformational changes. For example, computational models can help understand hydrogen bonding patterns and conformational stability in peptides containing alanine (B10760859) residues. mdpi.com
Furthermore, computational chemistry can provide data on physicochemical properties of Boc-Ala-OH, such as topological polar surface area (TPSA), LogP, the number of hydrogen bond acceptors and donors, and the number of rotatable bonds. chemscene.com
| Property | Value |
| TPSA | 75.63 |
| LogP | 0.9842 |
| H_Acceptors | 3 |
| H_Donors | 2 |
| Rotatable_Bonds | 2 |
Note: Data extracted from computational chemistry predictions for Boc-Ala-OH. chemscene.com
Q & A
Q. What safety protocols are critical when handling Boc-Ala-OH in large-scale reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
